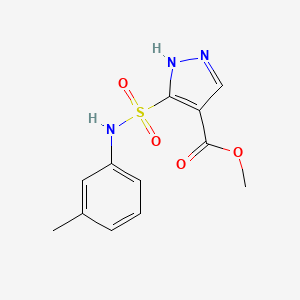
methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
Research on pyrazole derivatives, closely related to "methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate," has been conducted to understand their structural and spectral properties. For instance, Viveka et al. (2016) focused on the combined experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically significant derivative. Their research highlighted the synthesis, characterization, and theoretical analysis, including density functional theory (DFT) calculations, of this compound. This study aids in understanding the molecular structure and electronic properties of such compounds, which is crucial for their applications in material science and drug design (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have also been explored for their potential as corrosion inhibitors, which is significant for industrial applications. Dohare et al. (2017) synthesized and characterized pyranpyrazole derivatives and evaluated their corrosion inhibition efficiency on mild steel. Their findings indicated high efficiency and suggested a promising application of these compounds in protecting metals from corrosion, which is vital for industrial pickling processes (Dohare et al., 2017).
Antiproliferative Activity
The antiproliferative activities of pyrazole derivatives on human cancer cell lines have been a subject of interest in medicinal chemistry. Pirol et al. (2014) synthesized novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and assessed their activities against various cancer cell lines. Their research demonstrated promising cytotoxic activities, indicating the potential of these compounds in cancer therapy (Pirol et al., 2014).
Catalytic Applications
The catalytic applications of pyrazole derivatives have been explored in the synthesis of organic compounds. For example, the synthesis and characterization of novel nano organo solid acids with urea moiety for catalyzing the synthesis of various organic compounds have been reported. This research underscores the role of pyrazole derivatives in facilitating green and efficient chemical reactions (Zolfigol et al., 2015).
Synthesis of Novel Compounds
The synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate demonstrates the versatility of pyrazole derivatives in organic synthesis. Such compounds have shown a synergistic effect when used with antitumor drugs, suggesting their potential in enhancing the efficacy of cancer treatments (Kletskov et al., 2018).
Eigenschaften
IUPAC Name |
methyl 5-[(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-4-3-5-9(6-8)15-20(17,18)11-10(7-13-14-11)12(16)19-2/h3-7,15H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIJOITWUHAWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
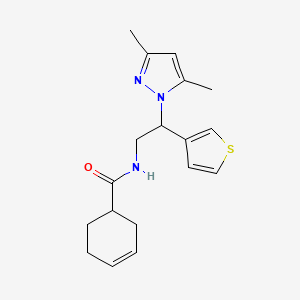
ruthenium(II) chloride](/img/structure/B2510590.png)
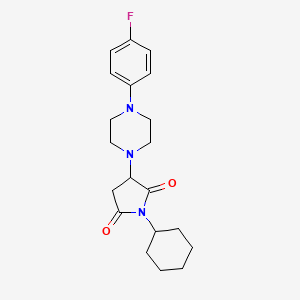
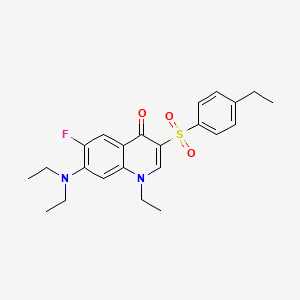
![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)
![(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2510595.png)
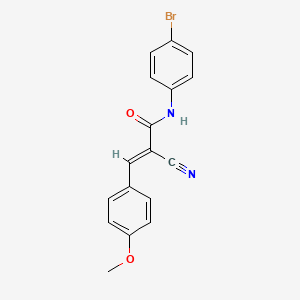

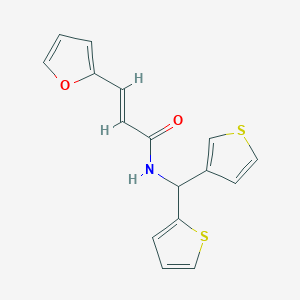
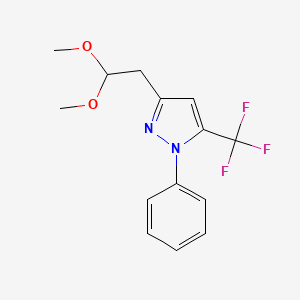
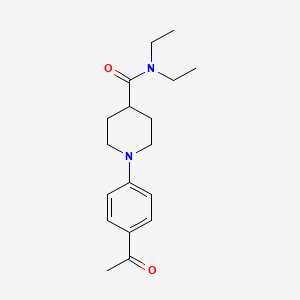
![2-cyano-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-(triphenyl-lambda~5~-phosphanylidene)acetamide](/img/structure/B2510603.png)
![Tert-butyl 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2510604.png)
![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)
